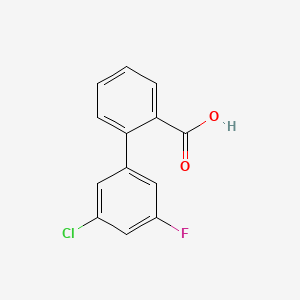

2-(3-Chloro-5-fluorophenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-5-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXWEQNEFAOHCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70683309 | |

| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261915-22-3 | |

| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Chloro-5-fluorophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-chloro-5-fluorophenyl)benzoic acid, a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Although not widely documented in publicly available literature, its structural motifs are present in numerous pharmacologically active compounds. This guide will cover its identification, predicted physicochemical properties, a detailed, field-proven synthesis protocol via the Suzuki-Miyaura cross-coupling reaction, potential research applications, and a thorough safety and handling protocol. The information presented herein is synthesized from established chemical principles and data from structurally analogous compounds to provide a reliable resource for researchers.

Compound Identification and Physicochemical Properties

Predicted Physicochemical Properties

The following properties are predicted based on the known characteristics of structurally similar compounds such as 2-chlorobenzoic acid, 3-chloro-5-fluorobenzoic acid, and other biphenyl derivatives. These values should be considered estimates and require experimental verification.

| Property | Predicted Value | Structural Justification and Comparative Data |

| Molecular Formula | C₁₃H₈ClFO₂ | Derived from the chemical structure. |

| Molecular Weight | 250.65 g/mol | Calculated from the molecular formula. |

| Melting Point | 150-170 °C | Biphenyl compounds often have melting points in this range. For comparison, 2-chlorobenzoic acid has a melting point of 138-140°C. The added phenyl ring and other substituents would likely increase the melting point. |

| Boiling Point | > 350 °C | Expected to be high due to the molecular weight and polar functional groups. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, methanol, and ethyl acetate. | The carboxylic acid group provides some water solubility, but the large hydrophobic biphenyl structure dominates. |

| pKa | ~4.0 | The carboxylic acid proton's acidity will be influenced by the electron-withdrawing effects of the halogens. |

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most logical and versatile method for the synthesis of 2-(3-chloro-5-fluorophenyl)benzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.[1][2] For this synthesis, we will couple 2-bromobenzoic acid with (3-chloro-5-fluorophenyl)boronic acid.

Rationale for Reagent Selection and Reaction Conditions

The choice of a palladium catalyst and a suitable base is critical for the success of the Suzuki-Miyaura coupling, especially with sterically hindered substrates like 2-substituted benzoic acids.

-

Palladium Catalyst: A catalyst system with bulky, electron-rich phosphine ligands is often necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3]

-

Base: A base is required to activate the boronic acid. An inorganic base like potassium carbonate or cesium carbonate is commonly used.[1]

-

Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 2-(3-chloro-5-fluorophenyl)benzoic acid.

Step-by-Step Methodology

Materials:

-

2-Bromobenzoic acid

-

(3-Chloro-5-fluorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

2M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromobenzoic acid (1.0 eq), (3-chloro-5-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add a 4:1:1 mixture of toluene:ethanol:water. Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Acidification and Extraction: Acidify the aqueous layer to a pH of ~2 with 2M HCl. This will precipitate the carboxylic acid product. Extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Potential Research Applications

Biphenyl derivatives are a cornerstone in medicinal chemistry, with applications ranging from anti-inflammatory agents to cardiovascular drugs.[2]

-

Anti-inflammatory Agents: The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like diflunisal suggests that 2-(3-chloro-5-fluorophenyl)benzoic acid could be investigated as an inhibitor of cyclooxygenase (COX) enzymes.

-

Antihypertensive Agents: The biphenyl scaffold is a key feature of the "sartan" class of angiotensin II receptor blockers.

-

Antimicrobial and Antifungal Agents: Numerous biphenyl compounds have demonstrated antimicrobial and antifungal properties.[4]

Safety and Handling

Based on the safety data for structurally similar compounds like 2-chloro-5-nitrobenzoic acid and 3-chloro-5-fluorobenzoic acid, the following precautions should be taken.

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.

-

In Case of Skin Contact: Immediately wash with soap and plenty of water. If skin irritation persists, seek medical attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

2-(3-Chloro-5-fluorophenyl)benzoic acid represents a potentially valuable building block for the development of new pharmaceuticals and functional materials. While specific experimental data for this compound is scarce, this guide provides a robust framework for its synthesis, handling, and exploration of its potential applications based on well-established chemical principles and data from analogous structures. The provided Suzuki-Miyaura synthesis protocol is a reliable starting point for its preparation, and the safety guidelines are essential for its responsible handling in a research setting. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential.

References

-

MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

-

PubChem. 2-Chloro-5-(trifluoromethyl)benzoic acid. [Link]

- Google Patents. Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.

-

MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

-

NIH. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Link]

-

ResearchGate. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. [Link]

-

PubChem. 3-Chloro-5-fluorobenzoic acid. [Link]

-

University of Southampton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. [Link]

-

ResearchGate. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

-

PubChem. 3-Chloro-5-fluorobenzoic acid Safety and Hazards. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-(3-Chloro-5-fluorophenyl)benzoic Acid

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for the preparation of 2-(3-Chloro-5-fluorophenyl)benzoic acid, a key intermediate in the development of advanced pharmaceutical and agrochemical agents. The primary focus of this document is a meticulously designed three-step synthesis commencing with commercially available starting materials. The selected route prioritizes the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of biaryl bonds. This guide will elaborate on the causal reasoning behind the strategic selection of this pathway over alternatives such as the Ullmann condensation and Grignard-based approaches. Each stage of the synthesis is accompanied by a detailed, step-by-step experimental protocol, designed to be self-validating and reproducible. Furthermore, this document incorporates visual aids, including reaction pathway diagrams and experimental workflows generated using Graphviz, to enhance clarity and understanding for researchers, scientists, and professionals in the field of drug development.

Introduction and Strategic Rationale

The biaryl scaffold is a privileged motif in medicinal chemistry, frequently imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. 2-(3-Chloro-5-fluorophenyl)benzoic acid, with its specific substitution pattern of a chloro and a fluoro group on one phenyl ring and a carboxylic acid on the other, represents a versatile building block for the synthesis of a new generation of targeted therapeutics and specialized chemical agents. The strategic placement of the halogen atoms allows for further functionalization, while the benzoic acid moiety provides a handle for amide bond formation or other key chemical transformations.

The synthesis of such unsymmetrical biaryl compounds can be approached through several established methodologies. This guide will focus on a Suzuki-Miyaura coupling strategy due to its numerous advantages over other methods.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is renowned for its mild reaction conditions, high functional group tolerance, and generally high yields.[1][2] The commercial availability of a wide range of boronic acids and aryl halides, coupled with the extensive body of literature, makes this a reliable and adaptable choice.[3]

-

Ullmann Condensation: While a classic method for biaryl synthesis, the Ullmann reaction typically requires harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[4][5] These conditions can limit functional group compatibility and often result in lower yields compared to modern cross-coupling methods.

-

Grignard Reaction: The synthesis of a Grignard reagent from one of the aryl halides followed by coupling with another aryl halide can be a viable route. However, the high reactivity of Grignard reagents makes them sensitive to moisture and incompatible with acidic functional groups like the carboxylic acid on the benzoic acid ring, necessitating protection-deprotection steps which can add to the overall synthesis time and reduce the overall yield. The carboxylation of a pre-formed biaryl Grignard reagent is an alternative, but the initial biaryl formation would still be required.[6]

Considering these factors, the Suzuki-Miyaura coupling presents the most logical and efficient pathway for the synthesis of 2-(3-Chloro-5-fluorophenyl)benzoic acid, offering a balance of reactivity, selectivity, and practicality for a research and development setting.

Proposed Synthetic Pathway: A Three-Step Approach

The chosen synthetic route is a convergent three-step process, designed for efficiency and scalability. The overall pathway is depicted below.

Caption: Overall synthetic pathway for 2-(3-Chloro-5-fluorophenyl)benzoic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Bromo-3-chloro-5-fluorobenzene via Sandmeyer Reaction

The initial step involves the conversion of the commercially available 3-chloro-5-fluoroaniline to the corresponding aryl bromide. The Sandmeyer reaction is a classic and reliable method for this transformation, proceeding via a diazonium salt intermediate.[7][8]

Reaction:

Protocol:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-chloro-5-fluoroaniline (1.0 eq.). Cool the flask to 0-5 °C in an ice-salt bath. Slowly add a 48% aqueous solution of hydrobromic acid (HBr, 2.5 eq.) while maintaining the temperature below 5 °C. A solution of sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water is then added dropwise, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is monitored by testing for the presence of nitrous acid using starch-iodide paper.[9]

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in 48% HBr (1.5 eq.). Heat this solution to 60-70 °C. The cold diazonium salt solution is then slowly added to the hot CuBr solution. Vigorous nitrogen evolution will be observed.

-

Work-up and Purification: After the addition is complete, the reaction mixture is heated to 90 °C for 30 minutes to ensure complete decomposition of the diazonium salt. The mixture is then cooled to room temperature and the product is extracted with diethyl ether or dichloromethane (3 x 50 mL). The combined organic layers are washed with water, 1 M sodium hydroxide solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 1-bromo-3-chloro-5-fluorobenzene can be purified by vacuum distillation.

| Reagent/Solvent | Molar Eq. | Purity | Notes |

| 3-Chloro-5-fluoroaniline | 1.0 | >98% | Commercially available.[10] |

| Hydrobromic Acid (48%) | 4.0 | Reagent Grade | Used for both diazotization and in the CuBr solution. |

| Sodium Nitrite | 1.1 | >99% | Added as a concentrated aqueous solution. |

| Copper(I) Bromide | 1.2 | >98% | Catalyst for the Sandmeyer reaction. |

| Diethyl Ether | - | Anhydrous | Used for extraction. |

Step 2: Synthesis of 3-Chloro-5-fluorophenylboronic acid

This intermediate is prepared from 1-bromo-3-chloro-5-fluorobenzene via a lithium-halogen exchange reaction followed by borylation with an appropriate borate ester.[11][12] This method is highly efficient for the synthesis of arylboronic acids.

Reaction:

[Chemical Structure of 2-Bromobenzoic acid] + [Chemical Structure of 3-Chloro-5-fluorophenylboronic acid] --(Pd catalyst, base)--> [Chemical Structure of 2-(3-Chloro-5-fluorophenyl)benzoic acid]

Caption: General experimental workflow for the synthesis.

Conclusion

This technical guide has detailed a robust and efficient three-step synthesis for 2-(3-Chloro-5-fluorophenyl)benzoic acid. The strategic implementation of a Sandmeyer reaction, followed by a lithium-halogen exchange and borylation, and culminating in a Suzuki-Miyaura cross-coupling reaction, provides a reliable pathway for obtaining this valuable chemical intermediate. The provided protocols are designed to be clear, concise, and reproducible, offering a solid foundation for researchers in the fields of medicinal chemistry and materials science. The superiority of the Suzuki-Miyaura coupling in terms of mild conditions and high yields makes it the preferred method for this particular transformation.

References

- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

- Gallagher, P. T. (1995). The Sandmeyer reaction. In Comprehensive Organic Synthesis (Vol. 4, pp. 435-453). Pergamon.

- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.

- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251-277.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]

-

Labflow. (2020). Grignard Reaction: Synthesis of Benzoic Acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.

-

University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H. Retrieved from [Link]

-

YouTube. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

-

YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

- PubMed. (2014). Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor. Chemistry, 20(1), 263-271.

-

National Center for Biotechnology Information. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

- ACS Publications. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1469.

-

Scribd. (n.d.). Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5. Retrieved from [Link]

-

ResearchGate. (2002). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Retrieved from [Link]

- Scilit. (2005). Halogen–lithium exchange between substituted dihalobenzenes and butyllithium: application to the regioselective synthesis of functionalized bromobenzaldehydes. Tetrahedron, 61(27), 6590-6595.

-

ResearchGate. (2012). The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from [Link]

- MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. scispace.com [scispace.com]

- 8. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. ossila.com [ossila.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation and Confirmation of 2-(3-Chloro-5-fluorophenyl)benzoic Acid

Abstract

This technical guide provides a comprehensive, methodology-driven approach for the unambiguous structural elucidation and confirmation of 2-(3-Chloro-5-fluorophenyl)benzoic acid, a substituted biaryl carboxylic acid of interest in medicinal chemistry and materials science. We detail an orthogonal analytical strategy that synergistically employs High-Resolution Mass Spectrometry (HRMS), multi-nuclear (¹H, ¹³C, ¹⁹F) and multidimensional (COSY, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust analytical workflow.

Introduction: The Imperative for Unambiguous Confirmation

Substituted biaryl scaffolds are privileged structures in modern drug discovery, often serving as core components of pharmacologically active agents. The precise arrangement of substituents on these rings dictates molecular conformation, electronic properties, and ultimately, biological activity. 2-(3-Chloro-5-fluorophenyl)benzoic acid presents a specific challenge due to the potential for isomeric impurities arising from its synthesis. Therefore, a rigorous and multi-faceted analytical approach is not merely procedural but essential for guaranteeing molecular identity, purity, and batch-to-batch consistency.

The Analytical Workflow: An Orthogonal Strategy

A robust structural confirmation relies on an orthogonal approach, where different analytical techniques based on distinct physical principles are used to cross-validate findings.[2] Our strategy begins with determining the elemental composition, proceeds to map the covalent bonding framework and functional groups, and culminates in the definitive assignment of all atoms within the molecule.

Caption: Overall workflow for structure elucidation.

Phase 1: Foundational Analysis - What Are We Made Of?

High-Resolution Mass Spectrometry (HRMS): Elemental Composition

Expertise & Causality: Before assembling the structure, we must first confirm the elemental formula. HRMS is the ideal technique for this purpose due to its ability to measure mass-to-charge ratios (m/z) with extremely high accuracy (typically < 5 ppm).[4][5][6] This precision allows for the differentiation between elemental compositions that would be indistinguishable with a standard-resolution mass spectrometer.[7][8]

Experimental Protocol (HRMS):

-

Calibration: Calibrate the mass spectrometer (e.g., Orbitrap or TOF) across the desired mass range using a certified calibration standard to ensure high mass accuracy.

-

Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI) in negative ion mode, to generate the deprotonated molecule [M-H]⁻. Negative mode is chosen to readily deprotonate the acidic carboxylic acid group.

-

Data Acquisition: Acquire the full scan mass spectrum at a high resolution (R > 60,000) to ensure separation from potential background ions.[8]

-

Data Analysis: Determine the accurate mass of the monoisotopic peak of the [M-H]⁻ ion. Use the instrument's software to calculate the elemental composition that best fits the measured mass, constraining the search to C, H, Cl, F, and O.

Trustworthiness & Self-Validation: The protocol's trustworthiness is ensured by pre-run calibration. Furthermore, the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides an internal validation point. The observed isotopic distribution must match the theoretical distribution for a molecule containing one chlorine atom.

Expected Data: The molecular formula for 2-(3-Chloro-5-fluorophenyl)benzoic acid is C₁₃H₈ClFO₂.

| Parameter | Theoretical Value | Expected Observed Value |

| Molecular Weight | 262.65 g/mol | N/A |

| Exact Mass (Monoisotopic) | 262.01969 Da | N/A |

| [M-H]⁻ Ion (Monoisotopic) | 261.01186 Da | 261.0118 ± 0.0013 (for 5 ppm error) |

| Isotopic Pattern ([M-H]⁻) | A:A+2 Ratio ≈ 100:32.4 | A peak at m/z 261.0118 and an A+2 peak at m/z 263.0089 with ~32% relative intensity. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups.[9][10] It works by measuring the absorption of infrared radiation by molecular vibrations.[10] For this molecule, we expect to see characteristic absorptions for the carboxylic acid (O-H and C=O stretches) and aromatic C-H and C=C bonds.[11][12]

Experimental Protocol (FTIR):

-

Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for organic functional groups.

Expected Data:

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid. This band is characteristically broad due to hydrogen bonding.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~3100-3000 cm⁻¹ (medium): Aromatic C-H stretches.

-

~1600-1450 cm⁻¹ (multiple, medium): Aromatic C=C in-ring stretching vibrations.

Phase 2: Connectivity Mapping - Assembling the Puzzle

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[13][14][15][16][17]

One-Dimensional (1D) NMR: The Parts List

Expertise & Causality: We employ a suite of 1D NMR experiments. ¹H NMR identifies all unique proton environments and their neighboring protons through spin-spin coupling.[13][17] ¹³C NMR identifies all unique carbon environments. ¹⁹F NMR is highly specific and will confirm the presence of the single fluorine atom.

Experimental Protocol (1D NMR):

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition (¹H): Acquire the proton spectrum. Key parameters include a 90° pulse angle and a sufficient relaxation delay. Integrate the signals to determine the relative number of protons.

-

Acquisition (¹³C): Acquire the carbon spectrum, often using proton decoupling to produce sharp singlets for each unique carbon.

-

Acquisition (¹⁹F): Acquire the fluorine spectrum. This is typically a simple experiment showing a single peak if there is only one fluorine environment.

Expected Data & Interpretation (Predicted):

-

¹H NMR:

-

~11-13 ppm (1H, broad singlet): The carboxylic acid proton (-COOH).

-

~7.2-8.2 ppm (7H, multiplets): A complex region containing the 7 aromatic protons from the two rings. The specific splitting patterns will be crucial for determining substitution.

-

-

¹³C NMR:

-

~165-175 ppm: The carboxylic acid carbon (C=O).

-

~110-150 ppm: The 12 aromatic carbons. Carbons bonded to electronegative atoms (Cl, F) will have distinct chemical shifts.

-

-

¹⁹F NMR:

-

A single resonance, likely a multiplet due to coupling with nearby aromatic protons.

-

Two-Dimensional (2D) NMR: The Assembly Instructions

Expertise & Causality: While 1D NMR provides the parts list, 2D NMR shows how they connect.[18][19][20]

-

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds (²J or ³J coupling).[21][22][23] It is essential for tracing the proton connectivity within each aromatic ring.

-

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons that are 2 to 3 bonds away.[18][21][23] This is the most critical experiment for this molecule, as it will provide the unambiguous link between the two aromatic rings via correlations from protons on one ring to carbons on the other, across the central C-C bond.

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. measurlabs.com [measurlabs.com]

- 5. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. as.uky.edu [as.uky.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. azooptics.com [azooptics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 13. NMR Spectroscopy [www2.chemistry.msu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. jchps.com [jchps.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. creative-biostructure.com [creative-biostructure.com]

An In-depth Technical Guide to the Solubility Profile of 2-(3-Chloro-5-fluorophenyl)benzoic acid in Common Laboratory Solvents

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. This technical guide provides a comprehensive examination of the solubility profile of 2-(3-Chloro-5-fluorophenyl)benzoic acid, a compound of interest in medicinal chemistry.

While specific, publicly available quantitative solubility data for this exact molecule is not widespread, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict, determine, and interpret its solubility in common laboratory solvents. We will delve into the theoretical underpinnings of its expected solubility based on its molecular architecture, provide detailed experimental protocols for accurate solubility determination, and offer insights into the practical implications of these findings.

Predicting the Solubility of 2-(3-Chloro-5-fluorophenyl)benzoic acid: A Molecular Structure Perspective

The solubility of a compound is intrinsically linked to its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline in predicting solubility.[1][2][3] An analysis of the structure of 2-(3-Chloro-5-fluorophenyl)benzoic acid reveals key features that govern its solubility behavior.

Key Molecular Features Influencing Solubility:

-

Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor.[1] This characteristic suggests a higher affinity for polar solvents, particularly those that can engage in hydrogen bonding, such as alcohols and water.

-

Aromatic Rings: The presence of two phenyl rings contributes to a significant non-polar character. These regions of the molecule will interact favorably with non-polar solvents through van der Waals forces.

-

Halogen Substituents (-Cl, -F): The chloro and fluoro groups are electronegative, inducing dipole moments within the molecule and increasing its overall polarity compared to an unsubstituted biphenyl structure. However, they also contribute to the molecule's size and can influence crystal lattice energy, which in turn affects solubility.

-

Molecular Size and Shape: Larger molecules generally exhibit lower solubility compared to smaller, structurally similar molecules.[1][4] The relatively large and somewhat rigid structure of 2-(3-Chloro-5-fluorophenyl)benzoic acid may limit its ability to be effectively solvated.

Based on these features, it is anticipated that 2-(3-Chloro-5-fluorophenyl)benzoic acid will exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., alcohols), and limited solubility in non-polar solvents (e.g., hexane).

Below is a diagram illustrating the key molecular features of 2-(3-Chloro-5-fluorophenyl)benzoic acid that influence its solubility.

Caption: Molecular features of 2-(3-Chloro-5-fluorophenyl)benzoic acid and their expected interactions with solvents.

Predicted Solubility Profile

While experimental data is required for definitive values, a qualitative prediction of the solubility of 2-(3-Chloro-5-fluorophenyl)benzoic acid in common lab solvents is presented in the table below.

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | High to Moderate | Strong dipole-dipole interactions with the polar functional groups. |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | Capable of hydrogen bonding with the carboxylic acid group, but the large non-polar region may limit solubility, especially in water.[2] |

| Non-Polar | Hexane, Toluene, Dichloromethane | Low | The non-polar nature of these solvents will not effectively solvate the polar carboxylic acid group.[1] |

Experimental Determination of Solubility

To obtain quantitative solubility data, rigorous experimental methods must be employed. The two primary types of solubility assays are kinetic and thermodynamic.[5][6] Kinetic solubility is often used for high-throughput screening in early drug discovery, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development and formulation.[7][8][9]

Thermodynamic Solubility Determination: The Shake-Flask Method

The "shake-flask" method is considered the gold standard for determining equilibrium solubility due to its reliability.[5][10]

Experimental Protocol

Objective: To determine the equilibrium (thermodynamic) solubility of 2-(3-Chloro-5-fluorophenyl)benzoic acid in a selection of common laboratory solvents at a controlled temperature.

Materials:

-

2-(3-Chloro-5-fluorophenyl)benzoic acid (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, hexane)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-(3-Chloro-5-fluorophenyl)benzoic acid to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[11][12] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer changes).[10]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Separate the saturated solution from the excess solid. This can be achieved by either:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a filter (e.g., a 0.45 µm PTFE filter) to remove any remaining solid particles.

-

-

-

Quantification:

-

Carefully take a known volume of the clear, saturated solution and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of 2-(3-Chloro-5-fluorophenyl)benzoic acid.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

-

Calculate the solubility in units such as mg/mL or µg/mL.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.[10]

-

The following diagram outlines the workflow for the shake-flask method.

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Conclusion

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen.

-

protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Factors affecting solubility. Retrieved from [Link]

- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286.

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Lund University. (2008). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4), 84-90.

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

-

PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

GeeksforGeeks. (2021, September 16). Factors affecting Solubility. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-fluorobenzoic acid. Retrieved from [Link]

-

ChemBK. (n.d.). 5-Chloro-3-(3-chloro-4-fluorophenyl)benzoic acid. Retrieved from [Link]

- Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Organic Solvent Mixtures.

- Zhang, C., et al. (2016). The solubility of benzoic acid in seven solvents. The Journal of Chemical Thermodynamics, 98, 133-138.

-

Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. scispace.com [scispace.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. evotec.com [evotec.com]

- 10. who.int [who.int]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

potential biological activity of 2-(3-Chloro-5-fluorophenyl)benzoic acid derivatives

An In-Depth Technical Guide to the Potential Biological Activity of 2-(3-Chloro-5-fluorophenyl)benzoic Acid Derivatives

Foreword for the Research Professional

The intersection of halogenated phenyl rings and the benzoic acid scaffold represents a fertile ground for medicinal chemistry. This guide is structured to move beyond a simple literature review. It is designed as a forward-looking analysis for the bench scientist and drug development professional, grounded in established principles and data from structurally analogous compounds. We will explore the synthetic accessibility of 2-(3-Chloro-5-fluorophenyl)benzoic acid derivatives, delve into their most probable biological activities based on comparative molecular evidence, and provide actionable experimental protocols to validate these hypotheses. The core philosophy of this document is to bridge established knowledge with predictive science, providing a robust framework for initiating new research programs.

Synthetic Accessibility and Strategic Considerations

The synthesis of biaryl compounds such as 2-(3-Chloro-5-fluorophenyl)benzoic acid is well-precedented in modern organic chemistry. The most direct and versatile approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This strategy offers the flexibility to generate a diverse library of derivatives by modifying either of the coupling partners.

General Synthetic Workflow: Suzuki Coupling

The logical disconnection for the target scaffold is between the two phenyl rings. A Suzuki coupling between a (3-Chloro-5-fluorophenyl)boronic acid and a 2-halobenzoic acid ester (e.g., methyl 2-bromobenzoate) provides a robust route to the carbon-carbon bond formation. Subsequent hydrolysis of the ester yields the final carboxylic acid.

Caption: General workflow for the synthesis of the target scaffold.

Experimental Protocol: Two-Step Synthesis

Step 1: Suzuki-Miyaura Cross-Coupling

-

To a dry, nitrogen-purged round-bottom flask, add methyl 2-bromobenzoate (1.0 eq), (3-chloro-5-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).[1]

-

Add a 4:1 mixture of toluene and water as the solvent.

-

Degas the mixture by bubbling nitrogen through it for 15 minutes.

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Heat the reaction mixture to 85-90 °C and stir vigorously for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate ester.

Step 2: Saponification (Ester Hydrolysis)

-

Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and methanol.

-

Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and stir the mixture at 60 °C for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture and remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 using 1M hydrochloric acid, which will precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final compound.

Potential Biological Activities and Mechanistic Hypotheses

While direct experimental data for 2-(3-Chloro-5-fluorophenyl)benzoic acid is not extensively published, the structural motifs—a biaryl system, a benzoic acid moiety, and specific halogenation patterns—allow for well-founded hypotheses regarding its biological potential. We will explore the most promising areas based on evidence from closely related analogs.

Anti-Inflammatory Activity

The benzoic acid scaffold is a classic pharmacophore for anti-inflammatory agents, most notably seen in salicylic acid derivatives like aspirin.[2] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[3]

Mechanistic Hypothesis: COX-2 Inhibition Structurally similar compounds, such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, have demonstrated anti-inflammatory properties hypothesized to stem from the inhibition of COX-2.[2] This enzyme is upregulated at sites of inflammation. Selective inhibition of COX-2 over the constitutively expressed COX-1 is a key goal in modern anti-inflammatory drug design to reduce gastrointestinal side effects.[4] The specific halogenation of the 2-(3-Chloro-5-fluorophenyl)benzoic acid scaffold could enhance its binding affinity and selectivity for the COX-2 active site.

Caption: Hypothesized inhibition of the COX-2 inflammatory pathway.

A study on LPS-induced rats with a related compound showed a significant reduction in key inflammatory cytokines.[2]

| Cytokine | Plasma Concentration (pg/mL)[2] |

| TNF-α | 5.70 +/- 1.04 x 10³ |

| IL-1β | 2.32 +/- 0.28 x 10³ |

| Table 1: Reduction in inflammatory markers by a structurally similar benzoic acid derivative in an animal model.[2] |

Protocol: In Vitro COX-2 Inhibition Assay

-

Prepare a recombinant human COX-2 enzyme solution in Tris-HCl buffer.

-

Add the test compound (2-(3-Chloro-5-fluorophenyl)benzoic acid derivative) at various concentrations to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and DMSO as a vehicle control.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Incubate the plate at 37 °C for a specified time (e.g., 15 minutes).

-

Terminate the reaction by adding a stop solution (e.g., HCl).

-

Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Anticancer Activity

Benzoic acid derivatives are widely investigated as potential anticancer agents.[5] Their mechanisms are diverse, ranging from the inhibition of crucial enzymes like histone deacetylases (HDACs) to the induction of apoptosis.[6] The presence of fluorine in drug candidates can significantly enhance antitumor efficacy.[1]

Mechanistic Hypotheses:

-

HDAC Inhibition: Certain naturally occurring benzoic acid derivatives have been shown to inhibit HDACs, leading to the prevention of oncogene expression and subsequent cancer cell growth inhibition.[6]

-

Induction of Apoptosis: A common outcome of effective anticancer agents is the induction of programmed cell death (apoptosis). This is often mediated by the activation of caspases, such as Caspase-3.[6] Fluorinated phenyl groups, in particular, have been shown to enhance the antitumor efficacy of compounds.[1]

Caption: Potential mechanisms of anticancer activity.

Studies on other novel fluorinated derivatives have demonstrated potent cytotoxicity across various cancer cell lines.[1]

| Cell Line | Cancer Type | Representative IC50 (µM) |

| HeLa | Cervical Cancer | 3.79 - 4.36[7] |

| HCT116 | Colorectal Cancer | 4.52 nM[8] |

| A549 | Lung Cancer | 7.9 - 9.1[8] |

| HepG2 | Liver Cancer | Data varies[1] |

| Table 2: Examples of anticancer activity from various structurally related or fluorinated heterocyclic compounds against common cancer cell lines. Note: Values are illustrative of potential efficacy and are not from the exact title compound. |

Protocol: MTT Cytotoxicity Assay

-

Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Other Potential Bioactivities

The versatility of the benzoic acid scaffold suggests other therapeutic possibilities:

-

Antiviral Activity: Some benzoic acid derivatives have been found to inhibit viral neuraminidase, proving effective against influenza A virus, including oseltamivir-resistant strains.[9]

-

Antifungal Activity: By targeting fungal-specific enzymes like CYP53, benzoic acid derivatives can act as antifungal agents.[10]

-

Antimicrobial Activity: Derivatives have shown activity against Gram-positive bacterial strains, sometimes interfering with biofilm development.[11]

Conclusion and Future Outlook

The 2-(3-Chloro-5-fluorophenyl)benzoic acid scaffold is a molecule of significant therapeutic potential. Based on a robust analysis of structurally related compounds, its derivatives are prime candidates for investigation as novel anti-inflammatory and anticancer agents. The dual halogenation pattern is particularly noteworthy, as chlorine and fluorine atoms can modulate the compound's pharmacokinetic properties (lipophilicity, metabolic stability) and enhance its binding interactions with biological targets.

The immediate path forward requires the synthesis of a focused library of these derivatives and their systematic evaluation using the protocols outlined in this guide. Initial screening should confirm the hypothesized COX-2 inhibitory and cytotoxic activities. Subsequent research should focus on elucidating precise mechanisms of action, exploring other potential therapeutic applications, and initiating preliminary ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling. This structured approach will pave the way for developing these promising compounds into next-generation therapeutic agents.

References

-

Natarajan, G., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed Central. Available at: [Link]

-

Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PubMed Central. Available at: [Link]

-

Caroline, V. W., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed. Available at: [Link]

-

Sardroud, S.J. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]

-

Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed. Available at: [Link]

-

Kumar, R., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available at: [Link]

-

Zhang, M., et al. (2019). Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. PubMed. Available at: [Link]

-

Gao, F., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. Available at: [Link]

-

Bîcu, E., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]

-

Manojkumar, K., et al. (2017). N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide. MDPI. Available at: [Link]

-

S.J., Sardroud (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]

-

Gao, F., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. Available at: [Link]

-

Li, Y., et al. (2020). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. frontiersin.org. Available at: [Link]

Sources

- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]

- 8. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-Arylbenzoic Acids via Suzuki Coupling

Introduction: The Strategic Importance of 2-Arylbenzoic Acids and the Power of Suzuki Coupling

The 2-arylbenzoic acid scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Its prevalence stems from the unique conformational properties conferred by the ortho-substitution, which can induce specific molecular shapes and interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of the requisite C(sp²)-C(sp²) bond in these structures. First reported by Suzuki and Miyaura in 1981, this palladium-catalyzed reaction offers a powerful tool for forging carbon-carbon bonds with high efficiency and functional group tolerance.[1][2]

This guide provides an in-depth exploration of the starting materials for the synthesis of 2-arylbenzoic acids via Suzuki coupling. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deep dive into the causality behind experimental choices to empower rational reaction design and troubleshooting.

Core Principles: Understanding the Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki coupling mechanism is paramount for optimizing the synthesis of 2-arylbenzoic acids. The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The reaction is initiated by the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex. This is often the rate-determining step. Subsequently, in the transmetalation step, the organic group from an organoboron species (Ar'-B(OR)₂) is transferred to the palladium(II) complex, a process facilitated by a base. The cycle concludes with reductive elimination, which forms the desired C-C bond in the product (Ar-Ar') and regenerates the palladium(0) catalyst.

Choosing Your Path: A Comparative Analysis of Starting Materials

The synthesis of 2-arylbenzoic acids via Suzuki coupling can be approached from two primary retrosynthetic disconnections, each with its own set of advantages and challenges.

Route A: Coupling of a 2-halobenzoic acid with an arylboronic acid (or its derivative). Route B: Coupling of an aryl halide with a 2-carboxyphenylboronic acid (or its derivative).

Route A: The 2-Halobenzoic Acid Approach

This is often the more common and direct route due to the commercial availability and relative stability of a wide variety of 2-halobenzoic acids and arylboronic acids.

1. The Halide Partner: 2-Halobenzoic Acids

-

Reactivity Trend (I > Br > Cl): The choice of halogen significantly impacts the rate of oxidative addition. 2-Iodobenzoic acids are the most reactive, followed by 2-bromobenzoic acids. 2-Chlorobenzoic acids are the least reactive and often require more specialized and active catalyst systems to achieve good yields.[1]

-

Advantages:

-

Commercial Availability: A vast array of substituted 2-bromo- and 2-chlorobenzoic acids are commercially available, providing rapid access to diverse target molecules.

-

Cost-Effectiveness: 2-Bromo- and especially 2-chlorobenzoic acids are generally less expensive than their boronic acid counterparts.

-

-

Disadvantages:

-

Steric Hindrance: The ortho-substituents (the carboxyl group and the halogen) can sterically hinder the oxidative addition step, necessitating the use of bulky, electron-rich phosphine ligands to promote the reaction.[3]

-

Side Reactions: Protodehalogenation, where the halogen is replaced by a hydrogen atom, can be a significant side reaction, particularly with less reactive aryl halides.[4]

-

2. The Boron Partner: Arylboronic Acids and Their Derivatives

-

Arylboronic Acids (Ar-B(OH)₂): These are the most common boron reagents used in Suzuki couplings. They are generally stable, crystalline solids that are easy to handle.[5] However, they can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) under certain reaction conditions.

-

Arylboronic Esters (e.g., pinacol esters, Ar-B(pin)): These are often more stable than the corresponding boronic acids and are less prone to protodeboronation. They can be easily prepared and purified.

-

Potassium Aryltrifluoroborates (Ar-BF₃K): These are highly stable, crystalline solids that are resistant to protodeboronation and are often used for challenging couplings.[2] They slowly release the corresponding boronic acid in situ under the reaction conditions.

Route B: The 2-Carboxyphenylboronic Acid Approach

This route involves the use of a pre-functionalized benzoic acid containing the boron moiety.

1. The Boron Partner: 2-Carboxyphenylboronic Acid and Its Derivatives

-

2-Carboxyphenylboronic Acid: This reagent allows for the coupling of various aryl halides to introduce the desired aryl group at the 2-position.

-

Advantages:

-

Convergent Synthesis: This approach can be highly convergent, allowing for the late-stage introduction of diverse aryl groups.

-

-

Disadvantages:

-

Limited Commercial Availability: 2-Carboxyphenylboronic acid and its derivatives are less commercially available and generally more expensive than 2-halobenzoic acids.

-

Stability Issues: Boronic acids can be prone to decomposition, and the presence of the carboxylic acid functionality can sometimes complicate the reaction.

-

Navigating the Reaction Landscape: Key Experimental Parameters

The success of a Suzuki coupling for the synthesis of 2-arylbenzoic acids hinges on the careful selection of several key parameters.

Catalyst and Ligand Selection: The Heart of the Reaction

For the sterically demanding synthesis of 2-arylbenzoic acids, the choice of the palladium catalyst and, more importantly, the phosphine ligand is critical.

-

Palladium Precatalysts: Common choices include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂).[6]

-

Ligands for Sterically Hindered Couplings: Bulky, electron-rich monophosphine ligands are essential to facilitate both the oxidative addition and reductive elimination steps for ortho-substituted substrates. Highly effective ligands include:

-

Buchwald-type biaryl phosphines: SPhos, XPhos, and RuPhos are among the most powerful ligands for challenging Suzuki couplings, demonstrating high catalytic activity and stability.[3][7]

-

N-Heterocyclic Carbenes (NHCs): NHC ligands have also emerged as highly effective alternatives to phosphines, offering excellent activity and stability.[3]

-

The Role of the Base: Activating the Boron Reagent

The base plays a crucial role in the transmetalation step by activating the organoboron species.

-

Common Bases: A variety of inorganic bases are commonly used, including potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[8][9]

-

Strength and Solubility: The choice of base can significantly influence the reaction rate and yield. Stronger bases like potassium phosphate are often effective for less reactive coupling partners. The solubility of the base in the chosen solvent system is also an important consideration.

Solvent Systems: Creating the Right Environment

A range of solvents can be employed for Suzuki couplings, often as biphasic mixtures with water.

-

Common Solvents: Toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used organic solvents.[6]

-

Aqueous Conditions: The use of water as a co-solvent is common and can be beneficial for the solubility of the base and the boronic acid. Aqueous conditions are also considered "greener."[8]

A Practical Guide: Experimental Protocol for the Synthesis of Biphenyl-2-carboxylic Acid

This protocol provides a representative procedure for the Suzuki coupling of 2-bromobenzoic acid with phenylboronic acid.

Figure 2: A typical workflow for the synthesis of a 2-arylbenzoic acid via Suzuki coupling.

Materials:

-

2-Bromobenzoic acid (1.0 eq.)

-

Phenylboronic acid (1.2 eq.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq., 2 mol%)

-

SPhos (0.04 eq., 4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 eq.)

-

1,4-Dioxane

-

Water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

-

Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Wash the aqueous layer with ethyl acetate to remove non-acidic impurities.

-

Acidification and Isolation: Acidify the aqueous layer with 1 M HCl until the product precipitates. Collect the solid by vacuum filtration, washing with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative examples of Suzuki couplings for the synthesis of 2-arylbenzoic acids, highlighting the diversity of substrates and reaction conditions.

| 2-Halobenzoic Acid | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 95 | [8] |

| 2-Chlorobenzoic acid | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-Amyl alcohol | 110 | 88 | [3] |

| 2-Iodobenzoic acid | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | N/A |

| 2-Bromo-5-fluorobenzoic acid | 2-Methylphenylboronic acid | Pd(OAc)₂ (1) | RuPhos (2) | K₂CO₃ | Dioxane/H₂O | 100 | 90 | [3] |

Troubleshooting Common Issues

-

Low or No Conversion: This can be due to inefficient oxidative addition, particularly with aryl chlorides.[4] Consider using a more active catalyst system (e.g., a bulky biarylphosphine ligand), a higher reaction temperature, or a more reactive halide (bromide or iodide).[4] Ensure that the reaction is thoroughly degassed, as oxygen can deactivate the catalyst.[1]

-

Protodehalogenation: The premature loss of the halogen from the starting material can be a significant side reaction.[4] This can be minimized by using anhydrous solvents and bases, and by employing ligands that promote a faster rate of cross-coupling.[4]

-

Homocoupling of the Boronic Acid: The formation of biaryl byproducts from the self-coupling of the boronic acid can occur. This can often be suppressed by using a slight excess of the boronic acid and by carefully controlling the reaction temperature.

Alternative Approaches and Future Outlook

While the Suzuki coupling is a dominant methodology, other innovative approaches for the synthesis of 2-arylbenzoic acids are continuously being developed.

-

Decarboxylative Cross-Coupling: This strategy involves the coupling of an aryl carboxylic acid with an aryl halide, with the extrusion of carbon dioxide.[10] This method avoids the pre-synthesis of organoboron reagents.

-

C-H Activation: The direct arylation of benzoic acids through palladium-catalyzed C-H activation is a highly atom-economical approach that is gaining significant attention.[6]

The field of cross-coupling chemistry is constantly evolving, with the development of more active and robust catalysts that operate under milder conditions with lower catalyst loadings. These advancements will undoubtedly continue to expand the scope and utility of the Suzuki coupling for the efficient and sustainable synthesis of 2-arylbenzoic acids and other valuable molecules.

References

-

Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angew. Chem. Int. Ed.2004 , 43, 1871-1876. [Link]

-

Szostak, M.; Spain, M.; Procter, D. J. Recent advances in the Suzuki–Miyaura reaction: 2010–2014. Chem. Soc. Rev.2014 , 43, 4747-4780. [Link]

-

Liu, S.; Lv, M.; Xiao, D.; Li, X.; Zhou, X.; Guo, M. A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Org. Biomol. Chem.2014 , 12, 6341-6346. [Link]

-

Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. J. Am. Chem. Soc.2007 , 129, 3358-3366. [Link]

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]

-

Miyaura, N. Organoboron Compounds. In Cross-Coupling Reactions; Miyaura, N., Ed.; Topics in Current Chemistry; Springer: Berlin, Heidelberg, 2002; Vol. 219, pp 11-59. [Link]

-

Molander, G. A.; Figueroa, R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates. In Cross-Coupling Reactions; Topics in Current Chemistry; Springer: Berlin, Heidelberg, 2005; Vol. 219, pp 1-46. [Link]

-

Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40, 4544-4568. [Link]

-

Tyrell, E.; Whitting, A. The Suzuki-Miyaura reaction: an overview of its application in the synthesis of pharmaceuticals and agrochemicals. Tetrahedron2014 , 70, 3389-3428. [Link]

-

Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41, 4176-4211. [Link]

-

Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Chlorides. Acc. Chem. Res.2008 , 41, 1461-1473. [Link]

-

Kudo, N.; Perseghini, M.; Fu, G. C. A General and Mild Method for the Suzuki Cross-Coupling of Aryl Chlorides. Angew. Chem. Int. Ed.2006 , 45, 1282-1284. [Link]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki-Miyaura Coupling of Aryl and Vinyl Boronic Acids. In Organometallics in Synthesis; John Wiley & Sons, Ltd, 2014; pp 1-136. [Link]

-

Gooßen, L. J.; Rodriguez, N.; Gooßen, K. Decarboxylative Cross-Coupling Reactions. Angew. Chem. Int. Ed.2008 , 47, 3100-3120. [Link]

-

Daugulis, O.; Do, H.-Q.; Shabashov, D. Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Acc. Chem. Res.2009 , 42, 1074-1086. [Link]

-

A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. Org. Process Res. Dev.2001 , 5, 439-441. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Organoborane coupling reactions (Suzuki coupling). Proc. Jpn. Acad., Ser. B2004 , 80, 359-371. [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

-

Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Org. Biomol. Chem.2014 , 12, 955-959. [Link]

-

Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules2018 , 23, 2450. [Link]

-

Decarboxylative cross-coupling. Wikipedia. [Link]

-

B-Alkyl Suzuki Couplings. [Link]

-

Suzuki-Miyaura cross-coupling reaction. YouTube. [Link]

-

The Suzuki Reaction. [Link]

-

Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc.2004 , 126, 13028-13032. [Link]

-

What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]

-

Suzuki cross-coupling reaction. YouTube. [Link]

Sources

- 1. quora.com [quora.com]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]